molecular formula C11H13N3 B13801705 N-Ethyl-3-methylquinoxalin-2-amine CAS No. 77186-60-8

N-Ethyl-3-methylquinoxalin-2-amine

Cat. No.: B13801705
CAS No.: 77186-60-8
M. Wt: 187.24 g/mol
InChI Key: GEYJWBMXQWXQJB-UHFFFAOYSA-N
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Description

N-Ethyl-3-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methylquinoxalin-2-amine typically involves the cyclization of aniline derivatives with propionaldehyde under acidic conditions. One common method uses environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . This method yields substituted 2-ethyl-3-methylquinolines with good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and conditions as in laboratory synthesis. The use of microwave irradiation and recyclable catalysts like Nafion® NR50 can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methylquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

N-Ethyl-3-methylquinoxalin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A basic bi-cyclic compound with fused benzene and pyrazine rings.

    2-Ethyl-3-methylquinoline: A similar compound with a quinoline scaffold.

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.

Uniqueness

N-Ethyl-3-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at specific positions enhance its reactivity and potential therapeutic applications compared to other quinoxaline derivatives .

Properties

CAS No.

77186-60-8

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-ethyl-3-methylquinoxalin-2-amine

InChI

InChI=1S/C11H13N3/c1-3-12-11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

GEYJWBMXQWXQJB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=CC=CC=C2N=C1C

Origin of Product

United States

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